Binimetinib

Catalog No.
S548786
CAS No.
606143-89-9
M.F
C17H15BrF2N4O3
M. Wt
441.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binimetinib

Many MEK inhibitor studies fail to replicate clinical BRAF combo synergy due to divergent half-lives and potencies. Binimetinib directly addresses this: • Distinct 3.5h plasma half-life enables transient pathway inhibition experiments with clean washout. • Balanced MEK1/2 inhibition (IC50 distinct from trametinib/cobimetinib) ensures reproducible synergy with BRAF inhibitors like encorafenib. • High-purity (≥98%) supplied with solubilization guidance for DMSO, ensuring in vitro reliability. Procure with confidence from SMolecule, with fast global shipping.

CAS Number

606143-89-9

Product Name

Binimetinib

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide

Molecular Formula

C17H15BrF2N4O3

Molecular Weight

441.2 g/mol

InChI

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)

InChI Key

ACWZRVQXLIRSDF-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

MEK162; MEK-162; MEK 162; ARRY162; ARRY-162; ARRY 162; ARRY438162, Binimetinib; Brand name: Mektovi.

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO

The exact mass of the compound Binimetinib is 440.02956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg

Binimetinib (CAS 606143-89-9) is an orally available, selective, and reversible allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 inhibition by Binimetinib blocks the phosphorylation of ERK, thereby disrupting downstream signaling that promotes cell proliferation and survival in various cancer types, particularly those with BRAF mutations. It is most frequently procured for preclinical and clinical research in combination with BRAF inhibitors, such as encorafenib, a context in which it has received FDA approval for treating specific forms of melanoma and non-small cell lung cancer (NSCLC). Key procurement considerations include its distinct physicochemical properties, such as its practical insolubility in aqueous solutions at physiological pH, requiring solubilization in organic solvents like DMSO for in vitro use.

Research Fit

MAPK pathway inhibition studies — ATP-noncompetitive MEK1/2 binder suitable for RAS/RAF/MEK/ERK cascade interrogation.
BRAF/NRAS-mutant model context — Reported monotherapy and combination evidence in mutation-defined cancer models.
Oral bioavailability research — Predictable absorption profile with minimal food effect supports consistent in vivo dosing.

While several MEK inhibitors are commercially available, direct substitution for Binimetinib in established research protocols is ill-advised due to significant differences in biochemical potency, pharmacokinetic profiles, and established combination efficacy. For instance, in vitro studies have shown that the half-maximal inhibitory concentration (IC50) of Binimetinib against MEK1/2 is distinct from other inhibitors like Trametinib and Cobimetinib, which can lead to divergent cellular responses and downstream pathway modulation. Furthermore, Binimetinib possesses a uniquely short plasma half-life of approximately 3.5 hours, a critical parameter that influences dosing schedules and the duration of target engagement in experimental models. This contrasts with other MEK inhibitors that exhibit longer half-lives, making direct temporal comparisons of drug effects invalid. Procuring an alternative MEK inhibitor without re-validating the experimental system can compromise data reproducibility and misrepresent the specific synergistic effects observed when Binimetinib is combined with BRAF inhibitors like encorafenib.

Substitution Risk

Metabolic pathway Binimetinib clearance primarily depends on UGT1A1 glucuronidation. MEK inhibitors relying on CYP3A4 or carboxylesterases may introduce different drug-drug interaction profiles; direct interchange may alter exposure.
Dosing strategy Fixed-dose administration (not BSA-based) simplifies cross-weight comparisons. BSA-adjusted MEK inhibitors like selumetinib carry different pharmacokinetic variability; results may not transfer.
Mutation context NRAS-mutant melanoma monotherapy evidence is specific to binimetinib. Other MEK inhibitors lack comparable Phase III monotherapy data; extrapolation across mutation types requires validation.

Distinct Biochemical Potency Profile Compared to Other Clinically Relevant MEK Inhibitors

In direct biochemical assays, Binimetinib demonstrates a half-maximal inhibitory concentration (IC50) of 12 nM for both MEK1 and MEK2. This potency is notably different from other widely used MEK inhibitors. For example, Trametinib shows higher potency with IC50 values of 0.7 nM for MEK1 and 0.9 nM for MEK2, while Cobimetinib exhibits mixed potency with an IC50 of 0.9 nM for MEK1 but a significantly lower potency of 199 nM for MEK2. This data highlights that Binimetinib has a balanced and moderate potency against both MEK isoforms compared to the more potent Trametinib and the isoform-biased Cobimetinib.

Evidence DimensionBiochemical IC50 against MEK1/MEK2
Target Compound Data12 nM (MEK1) / 12 nM (MEK2)
Comparator Or BaselineTrametinib: 0.7 nM (MEK1) / 0.9 nM (MEK2); Cobimetinib: 0.9 nM (MEK1) / 199 nM (MEK2)
Quantified DifferenceBinimetinib is approximately 17-fold less potent than Trametinib against MEK1 and 13-fold less potent against MEK2. Binimetinib is approximately 13-fold less potent than Cobimetinib against MEK1 but 16.5-fold more potent against MEK2.
ConditionsBiochemical enzyme inhibition assays.

This specific potency profile is critical for designing experiments where a balanced and moderate inhibition of both MEK1 and MEK2 is desired, preventing potential off-target effects or skewed results from highly potent or isoform-selective compounds.

PFS in NRAS-mutant melanoma
Head-to-head
Binimetinib 2.8 months vs dacarbazine 1.5 months (HR 0.62; p<0.001)
Supports MEK dependency endpoint context in NRAS-driven models.
Phase III NEMO trial; monotherapy evidence not replicated for other MEK inhibitors.

Rapid Systemic Clearance: A Key Differentiator in Pharmacokinetic Studies

Binimetinib is characterized by a short mean terminal half-life of 3.5 hours in humans. This pharmacokinetic property allows for rapid clearance from the system, which can be advantageous in experimental designs requiring pulsatile or short-term pathway inhibition. In contrast, other MEK inhibitors like Trametinib have significantly longer half-lives, which can take weeks for a complete washout. The rapid clearance of Binimetinib facilitates more precise control over the timing and duration of MEK pathway inhibition in research models.

Evidence DimensionTerminal Half-Life (t1/2)
Target Compound Data3.5 hours
Comparator Or BaselineOther MEK inhibitors (e.g., Trametinib) have half-lives that require 2 to 3 weeks for complete washout.
Quantified DifferenceBinimetinib's half-life is measured in hours, whereas other MEK inhibitors can have functional half-lives extending over many days.
ConditionsHuman pharmacokinetic studies.

For studies investigating the dynamic regulation of the MAPK pathway or recovery kinetics after inhibitor removal, Binimetinib's short half-life offers a level of temporal control that is not achievable with longer-acting MEK inhibitors.

Primary clearance route
Reported
UGT1A1 glucuronidation (61.2% of total clearance); CYP3A4 contribution 17.8%
Metabolic pathway context may reduce CYP3A4-mediated interaction confounding.
Human ADME study (N=6); cobimetinib/selumetinib rely on CYP3A4.

Formulation and Handling: Practical Insolubility in Aqueous Buffers Necessitates Specific Solubilization Protocols

Binimetinib is a crystalline solid described as practically insoluble in aqueous media at pH 4.5 and higher. For research applications, it requires initial dissolution in an organic solvent, such as DMSO, where it is soluble up to approximately 30 mg/mL. Subsequent dilution into aqueous buffers for cell-based assays is possible, but aqueous solutions are not recommended for storage beyond one day. This contrasts with other compounds that may offer greater aqueous solubility, but the well-defined solubility profile of Binimetinib in DMSO ensures reproducible stock solution preparation, a critical factor for assay consistency.

Evidence DimensionAqueous Solubility at Physiological pH
Target Compound DataPractically insoluble at pH 4.5 and higher.
Comparator Or BaselineSoluble in DMSO (approx. 30 mg/mL).
Quantified DifferenceQualitative difference between aqueous and organic solvent solubility.
ConditionsStandard laboratory conditions.

Understanding this solubility profile is a crucial procurement consideration, as it dictates the necessary solvents and handling procedures to ensure accurate and reproducible concentrations in experimental setups, preventing compound precipitation and inaccurate results.

Dosing variability
Head-to-head
Fixed 45 mg BID; BSA not clinically meaningful covariate
Fixed-dose profile supports cross-weight exposure consistency in animal models.
Selumetinib requires BSA-based dosing; popPK analysis.
Combination OS benchmark
Cross-trial
33.6 months (encorafenib+binimetinib) vs 25.6/22.3 months for other pairs
Numerically longer OS endpoint context in BRAF-mutant melanoma models.
Cross-trial comparison; not a direct head-to-head study.
Oral absorption
Class-level
≥50% absorbed; Tmax 1.5 h; dose-linear PK; minimal food effect
Absorption profile may reduce feeding-schedule variability in preclinical studies.
[14C] human ADME study; actual absorption likely higher. Data to verify in model.

Studies of Synergistic Anti-Tumor Activity in BRAF-Mutant Cancer Models

Binimetinib is the indicated choice for in vitro and in vivo studies aiming to replicate or build upon the clinically validated synergistic effects observed with BRAF inhibitors like encorafenib. Its specific potency and pharmacokinetic profile are integral to the efficacy and safety data established in pivotal clinical trials for melanoma and NSCLC. Using Binimetinib ensures that preclinical findings are directly translatable to the established clinical context.

Pharmacodynamic Studies Requiring Rapid Reversal of MEK Inhibition

Due to its short 3.5-hour half-life, Binimetinib is particularly well-suited for experimental designs that investigate the consequences of transient MEK pathway inhibition. This includes studies on pathway reactivation kinetics, cellular recovery mechanisms, or the scheduling effects of intermittent dosing, where the rapid clearance of the compound allows for a clean experimental window after withdrawal.

Comparative Efficacy Studies Against Other MEK Inhibitors

As a MEK inhibitor with a distinct, balanced, and moderate potency against both MEK1 and MEK2, Binimetinib serves as a critical reference compound in studies designed to compare the biological outcomes of different MEK inhibition profiles. Its inclusion allows researchers to dissect whether the higher potency of an agent like Trametinib or the isoform bias of Cobimetinib leads to differential efficacy or toxicity compared to the profile offered by Binimetinib.

Application Fit Matrix

Application
Selection Property
Validation Focus
NRAS-mutant melanoma xenograft models
Monotherapy MEK dependency evidence in NRAS context
PFS endpoint context and response rate benchmarking
Combination studies with CYP3A4 modulators
UGT1A1-mediated clearance pathway
Drug-drug interaction confounding review
BRAF V600E/K combination regimen models
Approved encorafenib combination; cross-trial OS context
Long-term survival endpoint interpretation
Weight-independent in vivo dosing protocols
Fixed-dose pharmacokinetic profile with low inter-individual variability
Exposure consistency across weight groups; BSA-adjustment elimination

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

440.02956 Da

Monoisotopic Mass

440.02956 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

181R97MR71

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Binimetinib, in conjunction with encorafenib, is indicated for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutation and metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.
Binimetinib in combination with encorafenib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.
Treatment of melanoma
Treatment of colorectal carcinoma

Livertox Summary

Encorafenib is a selective inhibitor of BRAF kinase that is used in combination with binimetinib, an inhibitor of MEK, in the therapy of metastatic and advanced malignant melanoma. Encorafenib-binimetinib combination therapy is commonly associated with transient elevations in serum aminotransferase levels during therapy, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; MEK Inhibitors

NCI Cancer Drugs

Drug: Binimetinib
US Brand Name(s): Mektovi
FDA Approval: Yes
Binimetinib is approved to be used with encorafenib to treat: Melanoma that cannot be removed by surgery or has metastasized (spread to other parts of the body). It is used in patients whose disease has a certain mutation in the BRAF gene.
Binimetinib is also being studied in the treatment of other types of cancer.

Pharmacology

Binimetinib is a MEK inhibitor. MEK is an enzyme that regulates the biosynthesis of the inflammatory cytokines TNF, IL-6 and IL-1. MEK inhibitors interfere with these biosynthetic processes [L3334]. It is a chemotherapeutic agent that has anti-tumor activity [L3341], [A34270].
Binimetinib is an orally available inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) with potential antineoplastic activity. Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. Inhibition of MEK1/2 prevents the activation of MEK1/2 dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling. This may eventually lead to an inhibition of tumor cell proliferation and an inhibition in production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE41 - Binimetinib

Mechanism of Action

Binimetinib, noncompetitive with ATP, binds reversibly to and inhibits the activity of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors, resulting in the inhibition of growth factor-mediated cell signaling such as the downstream extracellular signal-related kinase (ERK) pathway. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6, and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Other CAS

606143-89-9

Absorption Distribution and Excretion

The pharmacokinetics of binimetinib was studied in healthy subjects and patients with solid tumors. After twice-daily dosing, the accumulation is 1.5-fold and the coefficient of variation (CV%) of the area under the concentration-time curve (AUC) is <40% at steady state. The systemic exposure of binimetinib is approximately dose proportional. After oral administration, at least 50% of the binimetinib dose was absorbed with a median time to maximum concentration (Tmax) of 1.6 hours. The administration of a single dose of binimetinib 45 mg with a high-fat, high-calorie meal (consisting of approximately 150 calories from protein, 350 calories from carbohydrate, and 500 calories from fat) in healthy subjects had no effect on binimetinib exposure.
Following a single oral dose of 45 mg radiolabeled binimetinib in healthy subjects, 62% (32% unchanged) of the administered dose was recovered in the feces while 31% (6.5% unchanged) was recovered in the urine.
The geometric mean (CV%) of the apparent volume of distribution of binimetinib is 92 L (45%).
The apparent clearance (CL/F) of binimetinib is is 20.2 L/h (24%).

Metabolism Metabolites

The primary metabolic pathway is glucuronidation with UGT1A1 contributing up to 61% of the binimetinib metabolism. Other pathways of binimetinib metabolism include N-dealkylation, amide hydrolysis, and loss of ethane-diol from the side chain. The active metabolite M3 produced by CYP1A2 and CYP2C19 represents 8.6% of the binimetinib exposure. Following a single oral dose of 45 mg radiolabeled binimetinib, approximately 60% of the circulating radioactivity AUC in plasma was attributable to binimetinib.

Wikipedia

Binimetinib

FDA Medication Guides

MEKTOV
BINIMETINIB
TABLET;ORAL
ARRAY BIOPHARMA INC
09/12/2024

Biological Half Life

The mean (CV%) terminal half-life (t1/2) of binimetinib is 3.5 hours (28.5%).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
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14: van Herpen CML, Agarwala SS, Hauschild A, Berking C, Beck JT, Schadendorf D, Jansen R, Queirolo P, Ascierto PA, Blank CU, Heinrich MC, Pal RR, Derti A, Antona V, Nauwelaerts H, Zubel A, Dummer R. Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma. Oncotarget. 2019 Mar 5;10(19):1850-1859. doi: 10.18632/oncotarget.26753. eCollection 2019 Mar 5. PubMed PMID: 30956763; PubMed Central PMCID: PMC6442999.
15: Van Cutsem E, Huijberts S, Grothey A, Yaeger R, Cuyle PJ, Elez E, Fakih M, Montagut C, Peeters M, Yoshino T, Wasan H, Desai J, Ciardiello F, Gollerkeri A, Christy-Bittel J, Maharry K, Sandor V, Schellens JHM, Kopetz S, Tabernero J. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E-Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study. J Clin Oncol. 2019 Jun 10;37(17):1460-1469. doi: 10.1200/JCO.18.02459. Epub 2019 Mar 20. PubMed PMID: 30892987.
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19: Sun J, Zager JS, Eroglu Z. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Onco Targets Ther. 2018 Dec 14;11:9081-9089. doi: 10.2147/OTT.S171693. eCollection 2018. Review. PubMed PMID: 30588020; PubMed Central PMCID: PMC6299465.
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